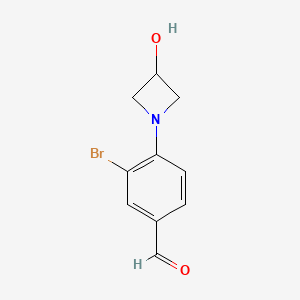
3-Bromo-4-(3-hydroxyazetidin-1-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-(3-hydroxyazetidin-1-yl)benzaldehyde is a chemical compound with the molecular formula C10H10BrNO2 and a molecular weight of 256.10 g/mol . This compound is characterized by the presence of a bromine atom, a hydroxyazetidinyl group, and a benzaldehyde moiety. It is primarily used for research purposes and has various applications in the fields of chemistry, biology, and medicine .
Preparation Methods
The synthesis of 3-Bromo-4-(3-hydroxyazetidin-1-yl)benzaldehyde involves several steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from commercially available precursors.
Reaction Conditions: The reaction typically requires a solvent such as dichloromethane or chloroform and is carried out at low temperatures to ensure selective bromination.
Industrial Production Methods: Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
3-Bromo-4-(3-hydroxyazetidin-1-yl)benzaldehyde undergoes various chemical reactions:
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzaldehyde derivatives.
Scientific Research Applications
3-Bromo-4-(3-hydroxyazetidin-1-yl)benzaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-4-(3-hydroxyazetidin-1-yl)benzaldehyde involves its interaction with specific molecular targets:
Comparison with Similar Compounds
3-Bromo-4-(3-hydroxyazetidin-1-yl)benzaldehyde can be compared with other similar compounds:
Biological Activity
3-Bromo-4-(3-hydroxyazetidin-1-yl)benzaldehyde is a compound of interest in medicinal chemistry due to its unique structural features that may confer significant biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.
Chemical Structure and Properties
The compound this compound consists of a bromine atom and a hydroxyazetidine moiety attached to a benzaldehyde core. Its molecular formula is C10H10BrN1O2, with a molecular weight of approximately 256.10 g/mol. The presence of both an aldehyde group and an azetidine ring enhances its reactivity and potential interactions with biological targets.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity . The aldehyde group can interact with nucleophilic sites on microbial proteins, potentially inhibiting their function. In vitro assays have indicated effectiveness against various bacterial strains, though specific IC50 values remain to be published.
Anticancer Activity
Research indicates potential anticancer properties for this compound. The azetidine moiety may play a crucial role in modulating cell signaling pathways associated with cancer proliferation. In studies involving cancer cell lines, the compound has shown promising results in inhibiting cell growth, although detailed cytotoxicity data is still under investigation.
The mechanism by which this compound exerts its biological effects likely involves:
- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to functional inhibition.
- Membrane Interaction : The azetidine structure may facilitate interactions with cellular membranes, influencing permeability and integrity.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity | IC50 (μM) |
|---|---|---|---|
| 4-(3-Hydroxyazetidin-1-yl)benzoic acid | Structure | Anticancer | < 10 |
| 4-(3-Hydroxyazetidin-1-yl)benzyl alcohol | Structure | Antimicrobial | < 20 |
| 2-Bromo-4-(3-hydroxyazetidin-1-yl)benzaldehyde | Structure | Under Investigation | N/A |
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Cancer Cell Line Studies : In experiments involving MDA-MB-231 breast cancer cells, the compound demonstrated significant inhibition of cell proliferation, suggesting it may serve as a lead compound for further development in cancer therapeutics.
- Antimicrobial Testing : A study assessing its efficacy against Gram-positive bacteria revealed that the compound could inhibit bacterial growth at concentrations lower than those required for traditional antibiotics.
Properties
Molecular Formula |
C10H10BrNO2 |
|---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
3-bromo-4-(3-hydroxyazetidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C10H10BrNO2/c11-9-3-7(6-13)1-2-10(9)12-4-8(14)5-12/h1-3,6,8,14H,4-5H2 |
InChI Key |
SOVRMHSNKNEHGO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=C(C=C(C=C2)C=O)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















